D-Valine

Oral microbiology Biofilm inhibition Periodontal disease

D-Valine (CAS 640-68-6) is the non-proteinogenic D-enantiomer of valine. Unlike L-Valine—which promotes P. gingivalis biofilm formation—D-Valine inhibits it, making this compound essential for periodontal anti-biofilm research. It serves as the optimal substrate for D-amino acid oxidase (highest specific activity among D-amino acids) for biosensor development and enzymatic screening. As a chiral building block, even trace L-Valine contamination (≥0.05%) compromises enantiomeric purity in peptide synthesis. Validated for fibroblast suppression in rodent primary cell isolation. Specify D-enantiomer purity upon procurement.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 640-68-6
Cat. No. B559536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine
CAS640-68-6
Synonyms6404-31-5; N-Benzyloxycarbonyl-D-proline; Z-D-Pro-OH; N-Cbz-D-proline; Cbz-D-Pro-OH; (R)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylicacid; (+)-Z-D-proline; 1-[(benzyloxy)carbonyl]-d-proline; (R)-N-BENZYLOXYCARBONYLPROLINE; CBZ-D-PROLINE; N-Carbobenzoxy-D-proline; (2R)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylicacid; (+)-CARBOBENZYLOXY-D-PROLINE; MFCD00063228; (+)-N-CARBOBENZYLOXY-D-PROLINE; (R)-1-(BENZYLOXYCARBONYL)PYRROLIDINE-2-CARBOXYLICACID; D-Proline,N-CBZprotected; (2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylicacid; 1,2-PYRROLIDINEDICARBOXYLICACID,1-(PHENYLMETHYL)ESTER,(2R)-; PubChem10516; Z-D-PROLINE; D-Z-PRO; N-CBZ-D-PRO-OH; benzyloxycarbonyl-D-proline; AC1Q5QW9
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1
InChIKeyKZSNJWFQEVHDMF-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Insoluble in ether
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine (CAS 640-68-6) for Chiral Synthesis and Biofilm Research: Technical Specifications and Procurement Considerations


D-Valine (CAS 640-68-6) is the D-enantiomer of the proteinogenic amino acid valine, classified as a non-proteinogenic, aliphatic, branched-chain D-amino acid [1]. Unlike its ubiquitous L-counterpart, D-Valine is not incorporated into proteins during standard ribosomal translation and is primarily sourced through chemical resolution or microbial preparation methods [2]. It serves as a critical chiral building block in pharmaceutical synthesis and as a stereospecific substrate or selective agent in biochemical research [1][2].

Why L-Valine or DL-Valine Cannot Substitute for D-Valine in Stereoselective Applications


Substitution with L-Valine or racemic DL-Valine is precluded by fundamental stereochemical incompatibility. D-Valine exhibits opposite biological activity to L-Valine in multiple validated systems—most notably, D-Valine inhibits Porphyromonas gingivalis biofilm formation whereas L-Valine promotes it [1]. Additionally, enzymes such as D-amino acid oxidase display strict stereospecificity, recognizing D-Valine as a substrate while excluding the L-enantiomer entirely [2]. In chiral drug synthesis, even trace D-Valine contamination (≥0.05%) in L-Valine feedstock compromises downstream enantiomeric purity, necessitating rigorous analytical control [3]. The functional divergence between enantiomers renders generic substitution scientifically invalid for any application requiring stereoselective recognition, catalysis, or biological response.

Quantitative Differentiation of D-Valine vs. L-Valine and Other D-Amino Acids: A Comparative Evidence Guide


Opposing Effects on Porphyromonas gingivalis Biofilm: D-Valine Inhibition vs. L-Valine Promotion

In a direct head-to-head comparison using the periodontal pathogen Porphyromonas gingivalis, D-Valine and L-Valine exhibited diametrically opposite effects on bacterial activity and biofilm formation. D-Valine at 75 mmol/L effectively inhibited bacterial activity and biofilm formation while dispersing mature biofilm. Conversely, L-Valine at identical concentrations (50 mmol/L and 75 mmol/L) promoted bacterial activity and biofilm formation. Critically, when both enantiomers were present simultaneously, only the D-Valine inhibitory effect was observed, indicating functional dominance of the D-enantiomer [1].

Oral microbiology Biofilm inhibition Periodontal disease

Highest Specific Activity Among D-Amino Acids for Thermophilic D-Amino Acid Oxidase (RxDAO)

In a substrate specificity screen of recombinant D-amino acid oxidase from the thermophilic bacterium Rubrobacter xylanophilus (RxDAO), D-Valine exhibited the highest specific activity among all tested D-amino acids. The enzyme showed preferential activity toward branched-chain D-amino acids, with D-Valine yielding the maximum specific activity value, followed by D-Leucine and D-Isoleucine. Notably, catalytic efficiency (kcat/Km) was highest for D-Leucine, demonstrating differential optimization of turnover versus binding among structurally related substrates [1].

Enzyme kinetics Biocatalysis D-amino acid oxidase

Comparable Peptidoglycan Disruption to D-Serine and Other D-Amino Acids in Gram-Positive Bacteria

In a classic mechanistic study of D-amino acid-mediated growth inhibition, D-Valine at approximately 0.2 M caused effects similar to D-Serine, D-Threonine, D-Leucine, and D-Methionine when applied to Corynebacterium callunae and Bacillus subtilis. The mechanism involves replacement of D-alanine residues in nucleotide-activated peptidoglycan precursors, resulting in modified precursors that are less efficiently incorporated into the cell wall and yield decreased cross-linking [1].

Peptidoglycan biosynthesis Antibacterial mechanism Cell wall inhibition

Selective Fibroblast Inhibition in Rodent Epithelial Cell Culture via D-Amino Acid Oxidase-Dependent Mechanism

D-Valine substituted for L-Valine in culture medium selectively inhibits fibroblast proliferation while permitting epithelial cell growth in rodent systems. This selectivity arises because only cells expressing D-amino acid oxidase (DAO)—present in epithelial cells from kidney and other tissues—can convert D-Valine to the essential L-enantiomer required for proliferation. Fibroblasts lacking sufficient DAO activity cannot utilize D-Valine and consequently fail to proliferate. However, this selectivity is species-dependent: studies report that D-Valine does not inhibit human fibroblast growth in vitro [1][2][3].

Cell culture Selective media Epithelial cell isolation

Enhancement of THPS Biocide Efficacy Against Desulfovibrio vulgaris Biofilm

D-Valine was demonstrated to considerably enhance the efficacy of THPS (tetrakis hydroxymethyl phosphonium sulfate) biocide against Desulfovibrio vulgaris biofilm, a problematic sulfate-reducing bacterium implicated in industrial biocorrosion. This finding extends the known biofilm-dispersal D-amino acid panel—which previously included D-Tyrosine, D-Tryptophan, D-Methionine, and D-Leucine—to include D-Valine as an additional effective agent for biocide potentiation [1].

Industrial biocorrosion Biofilm dispersal Biocide enhancement

D-Valine Detection Exclusively in Lung Cancer Patient Blood vs. Healthy Controls

Using an enantioselective stochastic sensor platform, screening of whole blood samples revealed that D-Valine was detectable only in patients diagnosed with lung cancer, whereas it was absent in healthy volunteer controls. The sensor achieved D-Valine recovery exceeding 99.80% (RSD <1.00%) in whole blood, with a working concentration range of 1×10⁻¹² to 1×10⁻¹⁰ mol/L and sensitivity on the order of 10⁹ s⁻¹ mol⁻¹ L [1].

Cancer biomarker Enantioanalysis Metabolomics

Recommended Research and Industrial Applications for D-Valine (CAS 640-68-6) Based on Quantitative Evidence


Oral Microbiology: Biofilm Inhibition Studies Targeting P. gingivalis

Based on direct comparative evidence demonstrating that D-Valine inhibits P. gingivalis bacterial activity and biofilm formation while L-Valine promotes both [1], D-Valine is the appropriate selection for studies investigating anti-biofilm agents against periodontitis-associated pathogens. Procurement should specify D-enantiomer purity, as L-Valine contamination would introduce confounding pro-biofilm activity.

Biocatalysis: D-Amino Acid Oxidase (RxDAO) Substrate for High-Throughput Assays

Given that RxDAO exhibits highest specific activity toward D-Valine among tested D-amino acids [2], D-Valine is the optimal substrate for applications requiring maximal reaction velocity, such as enzyme activity screening, biosensor development, or preparative-scale oxidative deamination. D-Leucine may be preferred where catalytic efficiency (kcat/Km) is the primary performance metric.

Industrial Biofilm Control: Biocide Enhancement Formulations

D-Valine has been shown to enhance THPS biocide efficacy against D. vulgaris biofilm [3], expanding the repertoire of biofilm-dispersing D-amino acids available for oilfield, cooling tower, and water utility applications. Procurement for industrial biofilm mitigation should consider D-Valine as an alternative to D-Tyrosine, D-Tryptophan, D-Methionine, or D-Leucine when supply availability or formulation compatibility dictates.

Rodent Epithelial Cell Culture: Selective Fibroblast Inhibition

For rodent primary cell isolation requiring selective fibroblast suppression, D-Valine substitution for L-Valine in culture medium provides a validated selective pressure based on differential D-amino acid oxidase expression [4]. This application is species-dependent; validation is required for human cell systems due to reported lack of fibroblast inhibition in human in vitro cultures [5].

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